Regiochemical Differentiation: 3-Methoxymethyl vs. 4-Methoxymethyl Substitution and Stereochemical Complexity
The 3-methoxymethyl substitution on the piperidine ring generates an undefined stereocenter at the C-3 position of the piperidine (complexity score: 231), whereas the 4-methoxymethyl regioisomer (CAS 1344958-54-8) is symmetric at the 4-position and lacks this undefined stereocenter (complexity score: 223) [1]. This difference in stereochemical complexity means the target compound exists as a diastereomeric mixture at the piperidine ring, offering distinct opportunities for chiral resolution and the generation of stereochemically pure diastereomers that can be screened independently—a capability unavailable with the 4-substituted regioisomer [1].
| Evidence Dimension | Undefined atom stereocenter count (PubChem computed) |
|---|---|
| Target Compound Data | 1 undefined stereocenter (piperidine 3-position); complexity score 231 |
| Comparator Or Baseline | (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one (CAS 1344958-54-8): 0 undefined stereocenters; complexity score 223 |
| Quantified Difference | Target has 1 additional undefined stereocenter; complexity score difference +8 |
| Conditions | Computational stereochemical analysis via Cactvs 3.4.6.11 (PubChem release 2019.06.18) based on deposited 2D structures [1] |
Why This Matters
The presence of an undefined stereocenter enables stereodivergent synthesis and diastereomer-specific biological evaluation, providing a strategic advantage in lead optimization programs that require exploration of stereochemical SAR.
- [1] PubChem CID 66564476 (target) vs. CID 63977853 (4-isomer): Defined and Undefined Atom Stereocenter Count, Complexity, computed by Cactvs 3.4.6.11, National Center for Biotechnology Information, 2026. View Source
